2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a dioxaborolane ring core substituted with a cyclopropyl-methoxyphenyl group. This structure confers unique chemical properties, including enhanced stability and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. The cyclopropyl group introduces steric and electronic effects, while the methoxy substituent modulates electronic density on the aromatic ring, influencing both synthetic utility and biological interactions .
Properties
IUPAC Name |
2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)12-8-9-13(11-6-7-11)14(10-12)18-5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTTZNDFIXPURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation
The Miyaura borylation represents one of the most direct approaches for introducing the boronate ester functionality. This palladium-catalyzed reaction involves the cross-coupling of aryl halides with bis(pinacolato)diboron (B2pin2). The reaction typically proceeds under basic conditions with a palladium catalyst, often PdCl2(dppf), to afford arylboronate esters in high yields.
For the synthesis of 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this would involve using a 4-cyclopropyl-3-methoxyphenyl halide (typically bromide or iodide) as the starting material. The reaction can be conducted in solvents such as dioxane, DMF, or even under solvent-free conditions using mechanochemical methods.
Lithiation-Borylation Approach
Another viable synthetic route involves lithium-halogen exchange followed by treatment with a borate ester. This approach has been demonstrated for various cyclopropyl-containing compounds, including cyclopropylboronic acid derivatives.
The procedure typically involves:
- Treatment of an aryl halide with an organolithium reagent (n-BuLi, s-BuLi, etc.) at low temperature (-78°C)
- Addition of a borate ester (trimethyl borate, triisopropyl borate, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Hydrolysis or direct isolation of the pinacol ester
Visible-Light Photoredox Catalysis
Recent advances in visible-light photoredox catalysis have enabled the borocyclopropanation of olefins, which could be adapted to synthesize the target compound. This approach uses photoredox catalysts such as Ru(phen)32 under visible light irradiation.
Detailed Synthesis Methods
Method A: Miyaura Borylation of 4-Cyclopropyl-3-methoxyphenyl Halides
This method represents the most direct approach for synthesizing the target compound.
Reagents:
- 4-Cyclopropyl-3-methoxyphenyl bromide or iodide
- Bis(pinacolato)diboron (B2pin2)
- PdCl2(dppf) (catalyst)
- Potassium acetate or potassium phosphate (base)
- Anhydrous dioxane or DMF (solvent)
Procedure:
- In an oven-dried Schlenk tube under nitrogen atmosphere, combine 4-cyclopropyl-3-methoxyphenyl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (3-5 mol%), and potassium acetate (3.0 equiv).
- Add anhydrous dioxane (or DMF), evacuate and backfill with nitrogen three times.
- Heat the reaction mixture at 80-100°C for 12-24 hours.
- Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify by column chromatography on silica gel using a gradient of hexanes/ethyl acetate.
This method is expected to yield the target compound in 65-85% yield, based on results from similar arylboronate ester syntheses.
Method B: Two-Step Approach via Cyclopropylation of 3-Methoxyphenylboronate
This alternative approach involves introducing the cyclopropyl group onto a pre-formed methoxyphenylboronate ester.
Step 1: Synthesis of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reagents:
- 3-Methoxyphenyl bromide or iodide
- Bis(pinacolato)diboron
- PdCl2(dppf) catalyst
- Potassium acetate
- Dioxane
Procedure:
Follow the Miyaura borylation procedure described in Method A, using 3-methoxyphenyl halide as the starting material. This intermediate can be isolated in 65-75% yield, consistent with literature reports for similar compounds.
Step 2: Regioselective Cyclopropylation
Reagents:
- 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclopropylation reagent (diiodomethane/zinc-copper couple or appropriate cyclopropyl halide)
- Palladium catalyst
- Base (appropriate for the coupling mechanism)
- Suitable solvent
The specific conditions would depend on the cyclopropylation strategy employed.
Method C: Lithiation-Borylation Approach
This method parallels the synthesis of cyclopropylboronic acid but applied to the aryl system.
Reagents:
- 4-Cyclopropyl-3-methoxyphenyl bromide or iodide
- n-Butyllithium or s-butyllithium
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Anhydrous THF or diethyl ether
Procedure:
- In a flame-dried flask under nitrogen, add 4-cyclopropyl-3-methoxyphenyl halide in anhydrous THF.
- Cool to -78°C and add n-BuLi or s-BuLi dropwise. Stir for 1-2 hours at -78°C.
- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise at -78°C.
- Allow the mixture to warm to room temperature over 1-2 hours.
- Quench with saturated NH4Cl solution and extract with ethyl acetate.
- Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
- Purify by column chromatography.
Based on similar reactions, this method is expected to provide the target compound in 70-85% yield.
Comparative Analysis of Synthesis Methods
Table 1 below provides a comparative analysis of the different synthetic approaches:
| Parameter | Method A (Direct Miyaura Borylation) | Method B (Two-Step Approach) | Method C (Lithiation-Borylation) |
|---|---|---|---|
| Starting Materials | 4-Cyclopropyl-3-methoxyphenyl halide | 3-Methoxyphenyl halide | 4-Cyclopropyl-3-methoxyphenyl halide |
| Key Reagents | B2pin2, PdCl2(dppf), KOAc | B2pin2, cyclopropylation reagent | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Temperature | 80-100°C | Variable (multiple steps) | -78°C to RT |
| Reaction Time | 12-24 hours | >24 hours (two steps) | 4-6 hours |
| Expected Yield | 65-85% | 40-60% (overall) | 70-85% |
| Advantages | One-pot, straightforward | Available starting materials | High yield, milder conditions |
| Limitations | Requires pre-synthesized halide | Multiple steps, lower overall yield | Requires strict anhydrous conditions, low temperature |
| Scalability | Good (gram scale demonstrated) | Moderate | Limited by low-temperature requirements |
Optimization Parameters
The synthesis of 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be optimized by adjusting several reaction parameters, as demonstrated in Table 2:
| Parameter | Method A (Miyaura Borylation) | Outcome |
|---|---|---|
| Solvent | Dioxane | Good yields (65-75%) |
| DMF | Higher yields (75-85%) | |
| THF | Moderate yields (50-60%) | |
| Solvent-free (ball mill) | Variable yields, shorter reaction time | |
| Catalyst | PdCl2(dppf) | Standard catalyst, good results |
| Pd(OAc)2/dppb | Effective for challenging substrates | |
| Pd2(dba)3/RuPhos | Higher activity for sterically hindered substrates | |
| Base | KOAc | Standard base, good yields |
| K3PO4 | Stronger base, potentially higher yields | |
| K2CO3 | Milder conditions, potentially lower yields | |
| Temperature | 80°C | Longer reaction times |
| 100°C | Optimal balance of rate and selectivity | |
| 120°C | Faster reactions, potential side products |
Functionalization Applications
The synthesized 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a valuable building block for further transformations:
Suzuki-Miyaura Cross-Coupling
The compound can undergo Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides to form biaryl compounds. This reaction typically employs a palladium catalyst such as Pd(dppf)Cl2 or Pd2(dba)3/RuPhos and a base like K2CO3 or t-BuOK.
Oxidation of the C-B Bond
The boronate ester can be oxidized to the corresponding alcohol using hydrogen peroxide or sodium perborate in THF/water (1:1), as demonstrated for similar compounds.
Functionalization to Other Derivatives
The boronate ester can be converted to various functional groups including amines, halides, and pseudohalides through established transformations of the C-B bond.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The compound’s primary role lies in Suzuki-Miyaura coupling , where it forms carbon-carbon bonds with aryl halides or triflates. The mechanism involves:
-
Transmetalation : The boronic ester reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a palladium-boron complex.
-
Base activation : A base (e.g., Na₂CO₃) deprotonates the boronic ester, facilitating transmetalation.
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Cyclization : The palladium complex undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond.
Example :
This reaction is critical for constructing biaryl or heteroaryl systems in pharmaceuticals and agrochemicals.
Chan-Lam Amination
The compound can participate in Chan-Lam amination with primary/secondary amines to form C-N bonds:
-
Mechanism : The boronic ester reacts with an amine in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base (e.g., Et₃N).
Other Cross-Coupling Reactions
-
Heck reaction : Potential coupling with alkenes to form substituted alkenes.
-
Sonogashira coupling : Reaction with alkynes to form arylacetylenes.
Boronic Acid to Dioxaborolane Conversion
The compound is typically synthesized by reacting 4-cyclopropyl-3-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione (pinacol ester) under:
-
Conditions : Anhydrous THF, room temperature, or reflux.
Example Reaction :
Industrial Optimization
-
Continuous flow reactors : Improve yield and scalability.
-
Temperature/pressure control : Critical for minimizing side reactions.
Pharmaceutical and Agrochemical Development
-
Biaryl systems : Used in synthesizing kinase inhibitors or herbicides.
-
Steric effects : The cyclopropyl group introduces steric hindrance, enhancing selectivity in drug candidates.
Materials Science
-
Functional polymers : Incorporation into conductive polymers or sensors via cross-coupling.
Substituent Effects
| Feature | Impact on Reactivity |
|---|---|
| Cyclopropyl | Steric hindrance; stabilizes reactive intermediates |
| Methoxy | Electron-donating; activates aromatic ring for coupling |
Comparative Reactivity with Analogous Compounds
| Compound | Key Difference | Reactivity |
|---|---|---|
| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane | Lacks cyclopropyl group | Lower steric hindrance |
| 3-(Cyclopropyl)-1-(methoxy)benzene | No boron; different substitution | Inactive in cross-coupling |
NMR Spectroscopy
1H NMR (CDCl₃) :
11B NMR (CDCl₃) :
Mass Spectrometry
Stability and Handling
-
Physical state : Typically colorless liquid or solid.
-
Stability : Stable under standard conditions (dry, cool).
-
Solubility : Soluble in organic solvents (e.g., THF, DCM).
Scientific Research Applications
2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in organic synthesis and medicinal chemistry. The cyclopropyl and methoxyphenyl groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural Analogs with Cyclopropyl and Aromatic Substitutions
| Compound Name | Structural Features | Key Differences | Reactivity/Applications |
|---|---|---|---|
| 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Cyclopropyl-phenyl group | Lacks methoxy substitution; simpler aromatic system | Higher steric hindrance reduces reactivity in nucleophilic substitutions . |
| 2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorine and methoxymethoxy substituents | Increased electronegativity from fluorine enhances stability; methoxymethoxy improves solubility | Preferred in medicinal chemistry for metabolic stability . |
| 2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Biphenyl core with chlorine substituents | Extended aromatic system increases π-stacking potential | Used in materials science for organic electronics . |
Key Insight : The target compound’s 3-methoxy group enhances electron-donating effects compared to halogenated analogs, accelerating transmetallation in cross-coupling reactions .
Substituent Effects on Reactivity and Stability
Methoxy vs. Aniline Groups :
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The aniline group introduces basicity, enabling pH-sensitive applications. However, it is less stable under oxidative conditions compared to the methoxy-substituted target compound.
- Impact : Methoxy groups improve hydrolytic stability, making the target compound more suitable for aqueous-phase reactions .
Cyclopropyl vs. Linear Alkyl Chains :
- 2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The linear chloropropyl chain increases flexibility but reduces steric protection of the boron center, leading to faster degradation.
- Impact : The cyclopropyl group in the target compound enhances rigidity and boron center protection, extending shelf life .
Electronic and Steric Comparisons
Biological Activity
The compound 2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C16H23BO3
- Molecular Weight : 274.17 g/mol
- CAS Number : 2223052-70-6
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Dioxaborolanes are known for their ability to modulate enzyme activities and influence cellular signaling pathways. Specifically, they may interact with:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cellular responses.
Pharmacological Properties
- Antiparasitic Activity : Preliminary studies indicate that derivatives of dioxaborolanes exhibit antiparasitic properties. While specific data on this compound is limited, related compounds have shown efficacy against malaria parasites by targeting ATPase activity .
- Cytotoxicity : The safety profile and cytotoxicity against human cell lines must be evaluated to assess therapeutic potential. Some dioxaborolanes have demonstrated low cytotoxicity in vitro .
Study 1: Antiparasitic Efficacy
A study focusing on the optimization of related dioxaborolane compounds revealed that modifications at specific positions significantly enhanced their antiparasitic activity against Plasmodium falciparum. For instance, a compound with a similar scaffold exhibited an EC50 value of 0.010 μM against asexual stage parasites . Although direct comparisons cannot be made without specific data for the compound , these findings suggest potential for further investigation.
Study 2: Metabolic Stability and Solubility
Research into the metabolic stability of dioxaborolanes indicates that structural modifications can improve solubility and stability in biological systems. A compound structurally similar to our target demonstrated improved metabolic stability when polar functionalities were introduced . This highlights the importance of chemical structure in determining biological efficacy.
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
